molecular formula C16H11N3O4S B4165178 4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde

4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde

Cat. No.: B4165178
M. Wt: 341.3 g/mol
InChI Key: XYYLIRDKMIZGLH-UHFFFAOYSA-N
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Description

4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde is a complex organic compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a nitrobenzaldehyde moiety, and a thioether linkage, making it a unique and versatile molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-3-aminobenzaldehyde .

Mechanism of Action

The mechanism of action of 4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol
  • 5-(2-methylbenzyl)-1,3,4-oxadiazole-2-thiol
  • 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine

Uniqueness

4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and nitrobenzaldehyde moiety make it particularly versatile for various applications .

Properties

IUPAC Name

4-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-10-12-6-7-14(13(8-12)19(21)22)24-16-18-17-15(23-16)9-11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYLIRDKMIZGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde
Reactant of Route 3
4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde
Reactant of Route 4
4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde
Reactant of Route 6
4-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-3-nitrobenzaldehyde

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